molecular formula C7H5BF2O4 B577485 3-Carboxy-4,5-difluorophenylboronic acid CAS No. 1217500-81-6

3-Carboxy-4,5-difluorophenylboronic acid

Cat. No. B577485
CAS RN: 1217500-81-6
M. Wt: 201.92
InChI Key: LGTXKMKWZQXDKJ-UHFFFAOYSA-N
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Description

3-Carboxy-4,5-difluorophenylboronic acid is a chemical compound with the CAS Number: 1217500-81-6 . It has a molecular weight of 201.92 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C7H5BF2O4/c9-5-2-3 (8 (13)14)1-4 (6 (5)10)7 (11)12/h1-2,13-14H, (H,11,12) . The average mass is 157.911 Da and the monoisotopic mass is 158.035065 Da .


Chemical Reactions Analysis

This compound and similar compounds are often used in Suzuki cross-coupling reactions with aryl and heteroaryl halides . They can also be used to produce fluorinated biaryl derivatives . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 201.92 and is stored at a temperature between 2-8°C .

Scientific Research Applications

  • Spectroscopic Characterization : One study focused on the spectroscopic properties of a related compound, 3,5-difluorophenylboronic acid, using various techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy. This research provides insights into the structural and spectroscopic data of the molecule, which can be valuable in understanding the properties of 3-Carboxy-4,5-difluorophenylboronic acid (Karabacak et al., 2014).

  • Fluorescence Sensor Development : Another study utilized 4-Carboxyphenylboronic acid to prepare fluorescent carbon quantum dots, which demonstrated high selectivity and sensitivity for benzo[a]pyrene in water, highlighting its potential as a splendid sensor for such applications (Sun et al., 2021).

  • Monomeric (Amino)(Carboxy) Radicals Study : Research on monomeric (amino)(carboxy) radicals, which could include derivatives of this compound, reveals insights into the properties of these compounds under various conditions, including their stability and reactivity (Mahoney et al., 2015).

  • Optical Modulation in Nanotechnology : A study on phenyl boronic acids, including 3-carboxyphenylboronic acid variants, demonstrated their use in the optical modulation of single-walled carbon nanotubes. This has implications for saccharide recognition and other nanotechnology applications (Mu et al., 2012).

  • Fluorescence Turn-On Chemosensor : A fluorescence turn-on chemosensor for Al(3+) detection in living cells, using a compound similar in function to this compound, highlights its potential use in bioimaging and real-time monitoring in biological systems (Gui et al., 2015).

  • Synthesis of Reduction-Resistant Spin Labels and Probes : The synthesis of analogs of this compound for use as stable free radicals in magnetic resonance spectroscopy and imaging is another application. These compounds show promise in biophysical and biomedical research applications (Dobrynin et al., 2021).

  • Tumor Targeting and Penetration : Phenylboronic acid-decorated nanoparticles, including those modified with 3-carboxyphenylboronic acid, have been prepared for targeted drug delivery to tumors. This application demonstrates the potential of this compound in medicinal chemistry and pharmacology (Wang et al., 2016).

Mechanism of Action

Target of Action

The primary target of 3-Carboxy-4,5-difluorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM coupling reaction, the compound interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond, a fundamental process in organic synthesis . This process is exceptionally mild and functional group tolerant, making it a versatile tool in the field of organic chemistry .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is known to be stable under normal conditions, but it should be stored in a cool, dry, and well-ventilated place to maintain its stability . Furthermore, the compound’s efficacy in the SM coupling reaction can be affected by the presence of other reagents and the specific conditions under which the reaction is carried out .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the signal word ‘Warning’ and the hazard statements H315, H319, and H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding contact with skin and eyes, not breathing dust, and not ingesting .

Future Directions

The Suzuki–Miyaura coupling reaction, which is often used in the synthesis of 3-Carboxy-4,5-difluorophenylboronic acid, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Future research may focus on developing new boron reagents for this process, with properties tailored for application under specific coupling conditions .

properties

IUPAC Name

5-borono-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O4/c9-5-2-3(8(13)14)1-4(6(5)10)7(11)12/h1-2,13-14H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTXKMKWZQXDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)F)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675145
Record name 5-Borono-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217500-81-6
Record name 5-Borono-2,3-difluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Borono-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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